molecular formula C14H15F3N4O2S B2929088 2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 383146-80-3

2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2929088
CAS No.: 383146-80-3
M. Wt: 360.36
InChI Key: NBQXEFCTSUUIKI-UHFFFAOYSA-N
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Description

The compound “2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide” is a chemical compound with the molecular formula C14H15F3N4O2S and a molecular weight of 360.35 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, often involves multi-component reactions . A common approach for the construction of 3-trifluoromethyl-1,2,4-triazoles employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . This method features a broad substrate scope, high efficiency, and scalability .


Molecular Structure Analysis

The molecular structure of this compound, like other 1,2,4-triazole derivatives, allows it to form hydrogen bonds with different targets, which can improve its pharmacokinetics, pharmacological, and toxicological properties .

Future Directions

The future directions for this compound and similar 1,2,4-triazole derivatives include further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be aromatase enzymes . These enzymes play a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes. The compound’s 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, a group of enzymes involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids .

Mode of Action

The compound interacts with its targets through key interactions in the active site of the enzyme . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . Furthermore, the carbonyl group in the compound’s structure can form hydrogen bonds . These interactions result in changes to the enzyme’s activity, potentially inhibiting its function.

Biochemical Pathways

The compound affects the biochemical pathways involving aromatase enzymes and CYP-450 . By inhibiting these enzymes, the compound can disrupt the biosynthesis of estrogens and the metabolism of various drugs and lipids. The downstream effects of these disruptions can vary widely, depending on the specific physiological context.

Pharmacokinetics

For instance, the ability of the compound’s carbonyl group to form hydrogen bonds can improve its pharmacokinetics . Additionally, the trifluoromethyl group may enhance the compound’s metabolic stability .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its inhibition of aromatase enzymes and CYP-450 . This could result in decreased estrogen biosynthesis and altered drug and lipid metabolism. In certain contexts, such as cancer treatment, these effects could be therapeutically beneficial .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the presence of a trifluoromethyl group can improve the compound’s potency towards enzyme inhibition by lowering the pK a of the cyclic carbamate by a key hydrogen bonding interaction with the protein . Furthermore, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in its environment.

Properties

IUPAC Name

2-[[4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2S/c1-2-21-12(19-20-13(21)24-8-11(18)22)7-23-10-5-3-4-9(6-10)14(15,16)17/h3-6H,2,7-8H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQXEFCTSUUIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N)COC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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